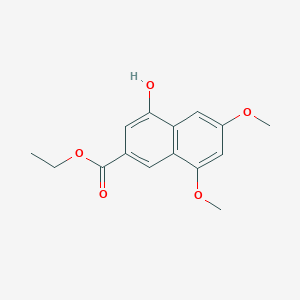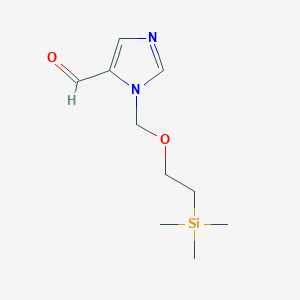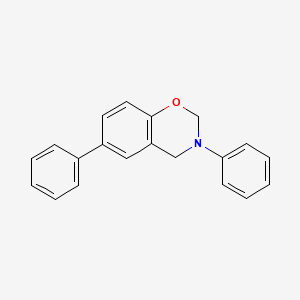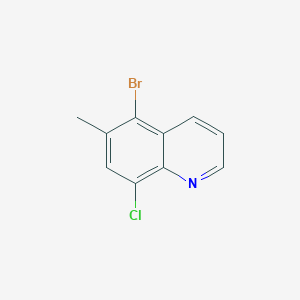
4-Hydroxy-6,8-dimethoxy-2-naphthalenecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its naphthalene core structure, which is substituted with hydroxy, methoxy, and ethyl ester groups. These functional groups contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.
Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This method can be employed to introduce the methoxy groups onto the naphthalene ring, followed by subsequent esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a key consideration in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-6,8-dimethoxy-, ethyl ester
Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-6,8-dimethoxy-
Substitution: Formation of various substituted naphthalene derivatives
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester exerts its effects is largely dependent on its functional groups. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the hydroxy, methoxy, and ethyl ester groups, making it less reactive.
4-Hydroxy-2-quinolones: Similar in having hydroxy groups but differ in the core structure and additional functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6,8-dimethoxy-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H16O5 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-6,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-4-20-15(17)9-5-12-11(13(16)6-9)7-10(18-2)8-14(12)19-3/h5-8,16H,4H2,1-3H3 |
Clé InChI |
CBRKNKSHIJXIGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C(C=C2OC)OC)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)



![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)


![1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B13924353.png)
